(2Z)-3-phenyl-2-(phenylimino)-6-(3,4,5-trimethoxyphenyl)-1,3-thiazinan-4-one
Description
Properties
IUPAC Name |
3-phenyl-2-phenylimino-6-(3,4,5-trimethoxyphenyl)-1,3-thiazinan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-29-20-14-17(15-21(30-2)24(20)31-3)22-16-23(28)27(19-12-8-5-9-13-19)25(32-22)26-18-10-6-4-7-11-18/h4-15,22H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIGBRMWJUUTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound (2Z)-3-phenyl-2-(phenylimino)-6-(3,4,5-trimethoxyphenyl)-1,3-thiazinan-4-one is a member of the thiazine family and has garnered attention for its potential applications in various scientific fields. This article explores its chemical properties, biological activities, and potential applications in medicinal chemistry, materials science, and agriculture.
Structure and Composition
The molecular formula of (2Z)-3-phenyl-2-(phenylimino)-6-(3,4,5-trimethoxyphenyl)-1,3-thiazinan-4-one is . The compound features a thiazine ring which is known for its diverse reactivity and biological significance.
Physical Properties
- Molecular Weight: Approximately 382.48 g/mol
- Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
- Melting Point: Specific data may vary; typical thiazine derivatives melt at moderate temperatures.
Antimicrobial Properties
Research indicates that thiazine derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to (2Z)-3-phenyl-2-(phenylimino)-6-(3,4,5-trimethoxyphenyl)-1,3-thiazinan-4-one showed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of the trimethoxyphenyl group enhances this activity due to increased lipophilicity and membrane permeability.
Anticancer Potential
Thiazine compounds have been investigated for their anticancer properties. Preliminary studies suggest that (2Z)-3-phenyl-2-(phenylimino)-6-(3,4,5-trimethoxyphenyl)-1,3-thiazinan-4-one may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell cycle regulation.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Medicinal Chemistry
The unique structure of (2Z)-3-phenyl-2-(phenylimino)-6-(3,4,5-trimethoxyphenyl)-1,3-thiazinan-4-one makes it a candidate for drug development. Its ability to interact with biological targets can be further explored to develop new therapeutics for infections and cancer.
Materials Science
Due to its structural characteristics, this compound can be utilized in the development of novel materials. Its electronic properties may be harnessed in organic electronics or as a component in sensors.
Agriculture
Research into the use of thiazine derivatives as agrochemicals is ongoing. The potential for (2Z)-3-phenyl-2-(phenylimino)-6-(3,4,5-trimethoxyphenyl)-1,3-thiazinan-4-one to act as a biopesticide or herbicide could provide an environmentally friendly alternative to traditional chemicals.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry assessed various thiazine derivatives for their antimicrobial properties. The results indicated that modifications on the phenyl groups significantly enhanced activity against resistant bacterial strains.
Case Study 2: Anticancer Activity
Research conducted by a university group explored the cytotoxic effects of several thiazine derivatives on human cancer cell lines. The findings revealed that (2Z)-3-phenyl-2-(phenylimino)-6-(3,4,5-trimethoxyphenyl)-1,3-thiazinan-4-one exhibited selective toxicity towards cancer cells while sparing normal cells.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural and functional differences between the target compound and related derivatives:
Key Comparative Insights
Core Heterocycle and Bioactivity
- Thiazinanone vs. Thiazolo-pyrimidine: The thiazinanone core (six-membered) offers conformational flexibility compared to the fused thiazolo-pyrimidine system (five- and six-membered rings).
- Thiazinanone vs. Pyrazine/Pyrimidine: Pyrazine and pyrimidine derivatives prioritize planar aromatic cores for intercalation or enzyme active-site binding . The thiazinanone’s non-planar structure may instead favor hydrophobic pocket interactions.
Role of the 3,4,5-Trimethoxyphenyl Group
This substituent is critical for antitumor activity across multiple classes. In combretastatin A-4 analogs, it enables microtubule disruption via hydrophobic interactions with β-tubulin . Similarly, pyrimidine derivatives with this group inhibit cell migration and metastasis . The target compound likely leverages this moiety for analogous mechanisms, though its thiazinanone core may alter solubility or metabolic stability compared to combretastatin’s stilbene scaffold.
Physicochemical Properties
- Solubility: The phenylimino group in the target compound may reduce water solubility compared to phosphate prodrugs of combretastatin (e.g., 1m and 1n ).
Q & A
What are the critical steps in the multi-step synthesis of this compound, and how can reaction conditions be optimized to enhance yield and stereoselectivity?
Answer:
The synthesis involves:
- Schiff base formation : Condensation of 3,4,5-trimethoxybenzaldehyde with a phenylimino precursor under basic conditions (e.g., piperidine catalyst in ethanol). Solvent polarity and catalyst concentration significantly influence Z/E isomer ratios .
- Cyclization : Thiazinanone ring closure via nucleophilic attack, requiring reflux (78–80°C) for 12–24 hours. Anhydrous conditions prevent hydrolysis of intermediates .
- Optimization :
- Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring the Z-configuration.
- Monitor reaction progress via TLC and purify via recrystallization (dichloromethane/hexane) to achieve >95% purity .
How can researchers resolve discrepancies in NMR spectral data when characterizing the Z-configuration, particularly regarding imino proton shifts?
Answer:
- Variable Temperature (VT) NMR : Assess tautomerism by observing chemical shift changes at 25–60°C. Sharpening of imino (NH) signals at higher temperatures confirms dynamic equilibrium .
- 2D NMR (NOESY) : Detect spatial proximity between the phenylimino proton and thiazinanone C-H protons to confirm Z-stereochemistry .
- X-ray crystallography : Compare experimental bond lengths (e.g., C=N ~1.28 Å) and torsion angles with computational models to validate assignments . Contradictions may arise from solvent impurities; re-evaluate purity via HPLC-MS .
What computational strategies predict biological target interactions, and how can these be validated experimentally?
Answer:
- Molecular docking : Screen against tubulin (PDB: 1SA0) to evaluate 3,4,5-trimethoxyphenyl binding in the colchicine pocket. Use AutoDock Vina with Lamarckian GA parameters .
- MD simulations : Run 100 ns trajectories to assess binding stability (RMSD < 2 Å). High RMSD values may indicate allosteric binding modes requiring experimental validation .
- Validation :
- Perform tubulin polymerization inhibition assays (IC50 < 1 µM suggests activity).
- Synthesize analogs (e.g., mono-/dimethoxy variants) for SAR studies. Discrepancies between computational and experimental IC50 values may arise from off-target effects; use kinome-wide profiling to identify confounding targets .
How should environmental stability studies be designed to assess degradation pathways and ecotoxicological risks?
Answer:
- Degradation studies :
- Hydrolytic stability : Incubate at pH 3–9 (37°C, 7 days). Analyze via HPLC-MS for hydrolytic byproducts (e.g., carboxylic acids) .
- Photolysis : Expose to UV (λ = 254 nm) for 48 hours; identify photooxidation products (e.g., quinones) .
- Ecotoxicology :
- Daphnia magna acute toxicity : Follow OECD 202 guidelines (48-h EC50).
- Algal growth inhibition : Use Raphidocelis subcapitata (OECD 201).
- Data contradictions : Address matrix effects (e.g., organic carbon content) via standardized sediment-water partitioning tests .
What advanced spectroscopic techniques elucidate the electronic effects of the 3,4,5-trimethoxyphenyl group on reactivity?
Answer:
- UV-Vis with TD-DFT : Compare experimental λmax (~320 nm) with computed π→π* transitions. Methoxy groups red-shift absorptions by 15–20 nm due to electron donation .
- Cyclic voltammetry : Measure oxidation potentials (Epa ~1.2 V vs. Ag/AgCl) to determine HOMO levels. Lower potentials indicate enhanced electron-donating capacity .
- 13C NMR : Analyze para-methoxy carbon shifts (δ ~153 ppm) to quantify resonance effects. Discrepancies between experimental and calculated shifts may arise from solvent-induced polarization; use gas-phase DFT for benchmarking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
